molecular formula C13H20N2O3 B1398429 Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate CAS No. 1220018-81-4

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate

Cat. No. B1398429
M. Wt: 252.31 g/mol
InChI Key: KLZQUUWBMJNNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate is a chemical compound with the formula C₁₃H₂₀N₂O₃ . It is available from various suppliers for research and development purposes .

Scientific Research Applications

1. Optical and Nonlinear Properties

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate and its derivatives have been studied for their nonlinear optical properties. For instance, two derived Schiff base compounds synthesized from ethyl 4-amino benzoate showed potential as optical limiters due to their significant nonlinear refractive index and optical limiting properties, making them suitable for applications in optical devices (Abdullmajed et al., 2021).

2. Synthesis of Bioactive Compounds

The compound has been used in the synthesis of various bioactive molecules. For example, it has been involved in the synthesis of orthogonally protected diamino acids, which are useful for creating edeine analogs, a class of antibiotics (Czajgucki et al., 2003). Additionally, novel benzoxazine derivatives synthesized using ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate showed significant antibacterial abilities (Shakir et al., 2020).

3. Development of Medicinal Agents

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate has been used in the development of potential medicinal agents. For example, a study characterized a derivative, SAR150640, as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).

4. Investigation of Molecular and Chemical Properties

The compound and its derivatives have been investigated for their molecular and chemical properties. Research on substituted 4-pyrazolylbenzoates, which include ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has explored their hydrogen-bonded supramolecular structures, which is crucial for understanding molecular interactions and designing advanced materials (Portilla et al., 2007).

Safety And Hazards

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate is classified as an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-amino-4-(3-hydroxybutylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-18-13(17)10-4-5-12(11(14)8-10)15-7-6-9(2)16/h4-5,8-9,15-16H,3,6-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZQUUWBMJNNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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